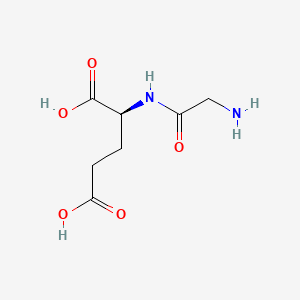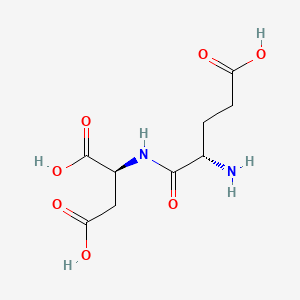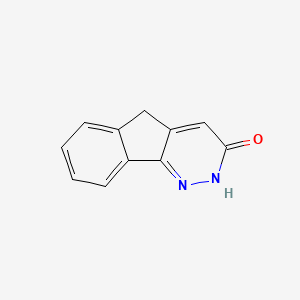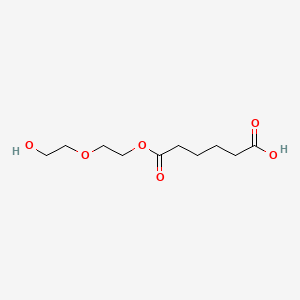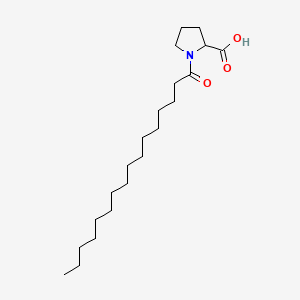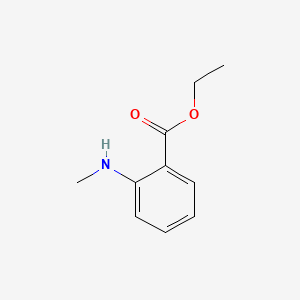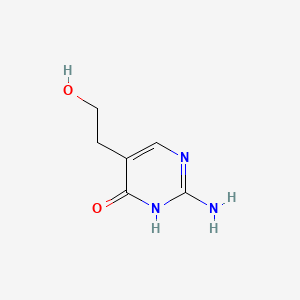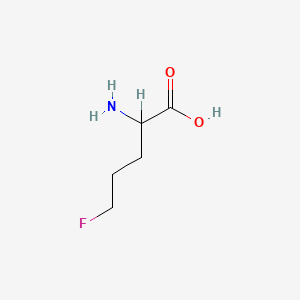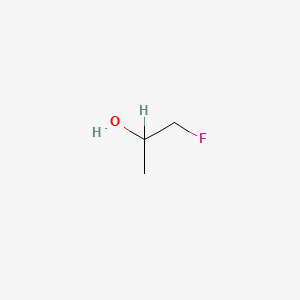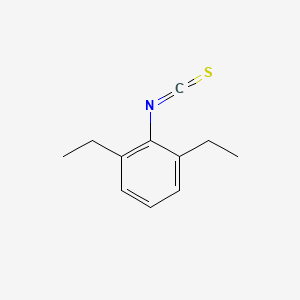
2,6-Diethylphenyl isothiocyanate
Descripción general
Descripción
2,6-Diethylphenyl isothiocyanate is a chemical compound with the molecular formula C11H13NS . It is also known by other names such as 1,3-Diethyl-2-isothiocyanatobenzene and 2,6-Diethylphenylisothiocyanate .
Synthesis Analysis
Isothiocyanates, including 2,6-Diethylphenyl isothiocyanate, can be synthesized through various methods. One approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves a more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur .Molecular Structure Analysis
The molecular weight of 2,6-Diethylphenyl isothiocyanate is 191.29 g/mol . The IUPAC name for this compound is 1,3-diethyl-2-isothiocyanatobenzene . The InChI (International Chemical Identifier) string is InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2,6-Diethylphenyl isothiocyanate has a molecular weight of 191.29 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has three rotatable bonds .Aplicaciones Científicas De Investigación
- Field : Analytical Chemistry
- Application : 2,6-Dimethylphenyl isocyanate has been used in the preparation of derivatized β-cyclodextrins, which are used as a chiral stationary phase in normal-phase liquid chromatography .
- Method : The compound is used to derivatize β-cyclodextrins, which are then used as a stationary phase in chromatography .
- Results : The derivatized β-cyclodextrins can separate chiral compounds, improving the analysis of complex mixtures .
- Field : Organic Chemistry
- Application : Isothiocyanates, such as phenyl isothiocyanate, have been used in the synthesis of thiophene derivatives .
- Method : The reaction of pyridine-2,6-bis(3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes .
- Results : The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin .
Chiral Stationary Phase in Normal-Phase Liquid Chromatography
Synthesis of Thiophene Derivatives
- Field : Organic Chemistry
- Application : Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .
- Method : In this multicomponent reaction (MCR), isocyanides are converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
- Results : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
- Field : Biochemistry
- Application : Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations .
- Method : The specific methods of application would depend on the specific biological context and the desired outcome .
- Results : The results would also vary depending on the specific application. However, several representatives of this group are known to exhibit biological activity .
Sustainable Isothiocyanate Synthesis
Biological Applications
- Field : Food Science
- Application : Isothiocyanates have been found to have antimicrobial properties and are generally regarded as safe (GRAS) compounds . They are allowed to be added to food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular .
- Method : Isothiocyanates are incorporated into food packaging films to act as natural antimicrobials or natural preservatives to improve the shelf life of foodstuffs .
- Results : The use of isothiocyanates in food packaging has been found to be effective in improving the shelf life of foodstuffs .
- Field : Nutrition and Health
- Application : Isothiocyanates have been found to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects . They also have the potential to treat neurological disorders and regulate thyroid gland function .
- Method : The specific methods of application would depend on the specific health context and the desired outcome .
- Results : The results would also vary depending on the specific application. However, studies have revealed that isothiocyanates have various health benefits .
Food Applications
Health Benefits
Propiedades
IUPAC Name |
1,3-diethyl-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPPZHPTDMQNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179990 | |
| Record name | 2,6-Diethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylphenyl isothiocyanate | |
CAS RN |
25343-69-5 | |
| Record name | 2,6-Diethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25343-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



